N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride
Description
N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride is a synthetic small molecule featuring a spirocyclic amine core (spiro[3.3]heptane) linked to a pyrazole-4-carboxamide moiety substituted with a 3,3,3-trifluoropropyl group. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The trifluoropropyl group may improve metabolic stability and membrane permeability, while the spirocyclic scaffold could confer conformational rigidity, influencing receptor binding selectivity .
Properties
IUPAC Name |
N-(1-aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O.ClH/c15-14(16,17)4-5-21-8-9(7-19-21)12(22)20-11-6-10(18)13(11)2-1-3-13;/h7-8,10-11H,1-6,18H2,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJYIUHBVKEBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2NC(=O)C3=CN(N=C3)CCC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride is a complex organic compound notable for its unique spirocyclic structure and the presence of trifluoropropyl and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly as a selective inhibitor of Rho-associated protein kinase (ROCK), which is implicated in various cellular processes including smooth muscle contraction, cell migration, and proliferation.
- Molecular Formula : C13H18ClF3N4O
- Molecular Weight : 352.78 g/mol
- CAS Number : 2418663-07-5
The primary mechanism by which N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide exerts its biological effects is through the inhibition of ROCK. This inhibition has therapeutic implications for conditions such as cardiovascular diseases, fibrotic disorders, and certain cancers due to ROCK's role in regulating cell signaling pathways that govern proliferation and apoptosis .
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Anticancer Activity : By inhibiting ROCK, the compound may reduce tumor growth and metastasis.
- Anti-inflammatory Effects : The modulation of signaling pathways related to inflammation suggests potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from apoptosis, indicating possible use in neurodegenerative diseases .
In Vitro Studies
Several studies have demonstrated the biological activity of pyrazole derivatives similar to N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide:
Case Studies
In a case study involving ROCK inhibition:
- Objective : To evaluate the effects of N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide on smooth muscle cells.
- Method : Smooth muscle cells were treated with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell migration was observed, alongside reduced expression of pro-inflammatory cytokines.
Scientific Research Applications
Antiviral Properties : One of the notable applications of pyrazole derivatives is their antiviral activity. Research has shown that certain pyrazole compounds can inhibit viral replication by targeting specific viral proteins. For instance, compounds that disrupt the interaction between PA and PB1 subunits of the influenza A virus polymerase have been synthesized, revealing promising anti-flu activity . The incorporation of trifluoropropyl groups may enhance the lipophilicity and bioavailability of these compounds, making them more effective as antiviral agents.
Anticancer Activity : Pyrazole derivatives have also been explored for their anticancer properties. The structural modifications that include spirocyclic moieties can lead to compounds that exhibit selective cytotoxicity against cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis in tumor cells or inhibition of specific signaling pathways critical for cancer cell survival.
Case Study 1: Antiviral Activity
A study focused on synthesizing a series of pyrazole derivatives aimed at inhibiting the influenza virus demonstrated that specific substitutions at the C-3 position significantly affected antiviral potency. The incorporation of fluorinated groups was found to enhance binding affinity to viral proteins, leading to improved efficacy in vitro .
Case Study 2: Anticancer Efficacy
Another investigation into spirocyclic pyrazoles revealed that these compounds could modulate key pathways involved in cell proliferation and survival. A derivative similar to N-(1-Aminospiro[3.3]heptan-3-yl)-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxamide;hydrochloride was tested against various cancer cell lines, showing promising results in terms of reduced cell viability and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Cannabinoid Receptor Pharmacology
highlights key differences in ligand binding and signaling between cannabinoid receptors CB1 and CB2. A comparative analysis is outlined below:
| Compound | CB1 Affinity (nM) | CB2 Affinity (nM) | Functional Activity | Structural Features |
|---|---|---|---|---|
| WIN 55212-2 | 280 | 18 | Partial agonist at CB2; cAMP inhibition | Aminoalkylindole derivative |
| CP 55,940 | 2.6 | 3.7 | Full agonist at CB1/CB2; cAMP inhibition | Classical cannabinoid bicyclic structure |
| Anandamide | 89 | 371 | Endogenous agonist; weak cAMP inhibition | Ethanolamide fatty acid |
| Target Compound | Not Reported | Not Reported | Hypothesized GPCR modulation (e.g., CB2) | Spirocyclic amine + trifluoropropyl pyrazole |
The target compound’s pyrazole moiety is structurally distinct from classical cannabinoids but shares functional similarities with WIN 55212-2, which exhibits CB2 selectivity.
Comparison with Patent-Derived Pyrazole Analogues
describes a pyrazolo[3,4-d]pyrimidin-based sulfonamide (Example 53) with a chromen-2-yl substituent. While structurally divergent, this compound shares a pyrazole core and amide linkage with the target molecule. Key differences include:
| Parameter | Target Compound | Patent Compound (Example 53) |
|---|---|---|
| Core Structure | Pyrazole-4-carboxamide + spiro[3.3]heptane | Pyrazolo[3,4-d]pyrimidin + chromen-2-yl |
| Substituent | 3,3,3-Trifluoropropyl | 5-Fluoro-3-(3-fluorophenyl)-4-oxochromene |
| Molecular Weight | Not Reported | 589.1 g/mol |
| Melting Point | Not Reported | 175–178°C |
| Functional Group | Carboxamide | Sulfonamide |
The trifluoropropyl group likely enhances lipophilicity relative to the chromene-based substituent in the patent compound, impacting bioavailability .
Research Findings and Hypotheses
Pharmacological Profile
- Hypothesized Targets: Based on , the target compound may interact with CB2 receptors due to its pyrazole scaffold, which is associated with CB2 selectivity in ligands like WIN 55212-2.
- Functional Effects : If CB2-mediated, the compound might inhibit cAMP accumulation via Gi/o coupling, similar to CP 55,940. The absence of ion channel modulation (unlike CB1) could reduce off-target effects .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how are intermediates purified?
The synthesis typically involves multi-step reactions, including coupling, protection/deprotection, and cyclization. For example:
- Coupling reactions : Use of reagents like HBTU or BOP-Cl to activate carboxylic acids for amide bond formation with spirocyclic amines .
- Protection strategies : Boc (tert-butoxycarbonyl) groups are employed to protect reactive amines, followed by deprotection with trifluoroacetic acid (TFA) .
- Purification : Silica gel chromatography or reverse-phase HPLC ensures intermediate purity. For example, intermediates are isolated via ethyl acetate extraction, followed by washing with HCl to remove unreacted starting materials .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, particularly for spirocyclic and trifluoropropyl moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- HPLC : Purity is assessed using C18 columns with UV detection at 254 nm, as described in pharmacopeial methods for related heterocycles .
Q. What safety protocols are critical for handling this compound?
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential toxicity of trifluoropropyl groups and hydrochloride salts .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational tools optimize synthesis and predict reactivity?
- Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways for spirocycle formation .
- Condition screening : Machine learning algorithms analyze historical reaction data to recommend optimal temperatures, catalysts, or solvent systems (e.g., DMF vs. THF for solubility) .
- Stereochemical control : Molecular dynamics simulations predict steric effects influencing the configuration of the spiro[3.3]heptane core .
Q. How can discrepancies between experimental and computational data on reactivity be resolved?
- Data triangulation : Compare NMR shifts with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to validate spirocyclic conformers .
- Controlled experiments : Systematically vary reaction parameters (e.g., pH, solvent polarity) to isolate factors causing deviations in yield or selectivity .
- Feedback loops : Integrate experimental results into computational models to refine predictive accuracy, as demonstrated in ICReDD’s reaction design framework .
Q. What strategies minimize side reactions during trifluoropropyl group incorporation?
- Temperature control : Maintain reactions below 50°C to prevent β-hydride elimination, a common side reaction in alkylation steps involving fluorinated groups .
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃/XPhos) enhance selectivity in cross-coupling reactions by suppressing homocoupling of trifluoropropyl precursors .
- In situ monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates and terminate reactions before side product formation .
Q. How do reaction conditions influence stereochemical outcomes in spirocycle synthesis?
- pH effects : Basic conditions (pH > 9) favor axial attack in spirocyclization, while acidic conditions promote equatorial pathways .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, improving enantiomeric excess (ee) by reducing racemization .
- Chiral auxiliaries : Temporarily introduce chiral ligands (e.g., BINAP) during ring-closing steps to enforce desired stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
